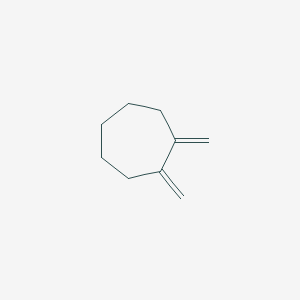
Cycloheptane, 1,2-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane, 1,2-bis(methylene)- is a cycloalkane derivative with the molecular formula C9H14 This compound features a seven-membered ring with two methylene groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, 1,2-bis(methylene)- can be achieved through several methods. One common approach involves the nucleophilic cyclopropanation of 1,6-heptadiene. This reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Cycloheptane, 1,2-bis(methylene)- often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane, 1,2-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cycloheptanone and cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Halogenated cycloheptane derivatives.
Scientific Research Applications
Cycloheptane, 1,2-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized as a solvent and intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptane, 1,2-bis(methylene)- involves its interaction with molecular targets such as enzymes and receptors. The methylene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing its activity and effects.
Comparison with Similar Compounds
Cycloheptane, 1,2-bis(methylene)- can be compared with other cycloalkane derivatives such as:
Cyclohexane: A six-membered ring with similar chemical properties but different reactivity due to the absence of methylene groups.
Cyclooctane: An eight-membered ring with different conformational stability and reactivity.
Cyclopentane: A five-membered ring with distinct chemical behavior and applications.
Properties
CAS No. |
58738-52-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,2-dimethylidenecycloheptane |
InChI |
InChI=1S/C9H14/c1-8-6-4-3-5-7-9(8)2/h1-7H2 |
InChI Key |
YBHCZUZCUFQDEN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















